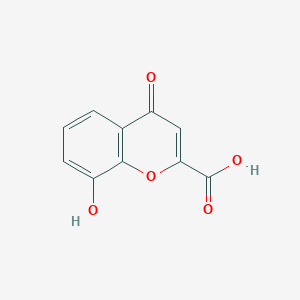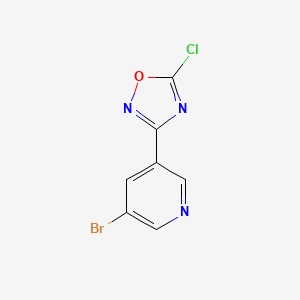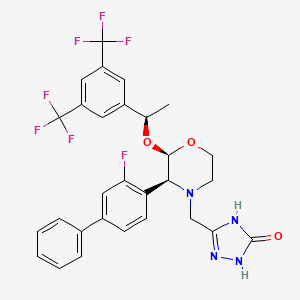
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is a complex organic compound that features a furan ring, a carbamothioyl group, and a methanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide typically involves the reaction of furan derivatives with dimethylamine and thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, it is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions to form the final product.
Chemical Reactions Analysis
Types of Reactions
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methanethioamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include furan-3-carboxylic acid derivatives, amines, alcohols, and various substituted furan derivatives.
Scientific Research Applications
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide involves its interaction with specific molecular targets and pathways. The furan ring and carbamothioyl group are believed to play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxamides: These compounds share the furan ring structure and have similar chemical properties.
Thioamides: Compounds containing the thioamide group exhibit similar reactivity and biological activity.
Dimethylcarbamothioyl derivatives: These compounds have similar synthetic routes and applications.
Uniqueness
N-Dimethyl-(furan-3-ylmethyl)carbamothioyl)methanethioamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H13N3OS2 |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
3-(furan-3-ylmethylcarbamothioyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C9H13N3OS2/c1-12(2)9(15)11-8(14)10-5-7-3-4-13-6-7/h3-4,6H,5H2,1-2H3,(H2,10,11,14,15) |
InChI Key |
SQIXCEKCYJMSIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)NC(=S)NCC1=COC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B13859291.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)

![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

